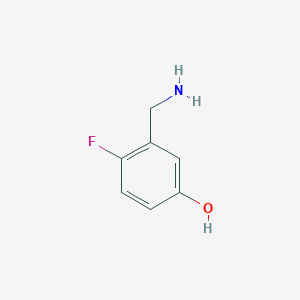

3-(Aminomethyl)-4-fluorophenol

説明

Overview of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

The introduction of fluorine into aromatic compounds is a cornerstone strategy in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. researchgate.net The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's properties. acs.org

In drug design, selective fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. nih.govacs.org By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, chemists can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. bohrium.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeability, and interaction with biological targets. acs.orgcore.ac.uk The strategic placement of fluorine can also lead to more favorable protein-ligand interactions, enhancing the potency of a therapeutic agent. bohrium.com

The development of synthetic methodologies to introduce fluorine into aromatic rings has been an area of intensive research. Electrophilic fluorinating agents provide a means to directly fluorinate electron-rich aromatic systems. core.ac.uk Advances in catalysis, including visible-light photoredox catalysis, have further expanded the toolkit for creating fluorinated aromatic compounds under mild conditions. These methods have enabled the synthesis of a diverse array of fluorinated building blocks that are crucial for the development of advanced materials and next-generation pharmaceuticals. mdpi.com

Structural Features and Chemical Relevance of 3-(Aminomethyl)-4-fluorophenol

Structural Features

This compound is a substituted aromatic compound with the molecular formula C₇H₈FNO. Its structure consists of a central benzene (B151609) ring substituted with three functional groups:

A hydroxyl (-OH) group at position 1.

An aminomethyl (-CH₂NH₂) group at position 3.

A fluorine (-F) atom at position 4.

The molecule combines the features of a phenol (B47542), a benzylamine, and a fluoroaromatic compound. It is typically handled in its more stable salt form, such as this compound hydrochloride. sigmaaldrich.cn

Chemical Relevance

While specific research literature detailing the applications of this compound is limited, its chemical relevance can be inferred from its structure and its availability as a research chemical. sigmaaldrich.cnlabmix24.com The compound serves as a valuable trifunctional building block for organic synthesis.

The reactivity of its functional groups allows for a variety of chemical transformations:

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity is influenced by the electron-withdrawing fluorine atom.

Aminomethyl Group: The primary amine is nucleophilic and basic, readily participating in reactions such as N-acylation, N-alkylation, reductive amination, and formation of Schiff bases.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The substitution pattern is directed by the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atom.

The presence of these three distinct functional groups in a specific regioisomeric arrangement makes this compound a useful intermediate for constructing more complex molecular architectures, potentially for the synthesis of biologically active compounds or functional materials where the unique properties of fluorine are desired.

Compound Names Mentioned

Structure

2D Structure

3D Structure

特性

分子式 |

C7H8FNO |

|---|---|

分子量 |

141.14 g/mol |

IUPAC名 |

3-(aminomethyl)-4-fluorophenol |

InChI |

InChI=1S/C7H8FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4,9H2 |

InChIキー |

SXPUYUKLYFBBLR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)CN)F |

製品の起源 |

United States |

Synthetic Methodologies for 3 Aminomethyl 4 Fluorophenol and Its Analogs

Established Synthetic Routes to Substituted Fluorophenols

Aminomethylation Strategies (e.g., Mannich-type Reactions, C-H Aminomethylation)

Aminomethylation reactions provide a direct method for the introduction of an aminomethyl group onto a phenol (B47542) ring. The Mannich reaction, a classic example of such a transformation, involves the aminoalkylation of an acidic proton located on a carbonyl compound, but it can be adapted for phenols. wikipedia.orgbyjus.com This multicomponent reaction utilizes an amine, an aldehyde (often formaldehyde), and an active hydrogen-containing compound, in this case, a phenol. wikipedia.orgbyjus.comresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate, which then acts as an electrophile and is attacked by the electron-rich phenol ring, typically at the ortho position to the hydroxyl group. chemistrysteps.com

Recent advancements have focused on developing more efficient and environmentally benign aminomethylation methods. For instance, a transition-metal-free strategy using iodine–sodium percarbonate catalysis has been developed for the ortho-aminomethylation of phenols in aqueous media. rsc.org This method is notable for its tolerance of sensitive functional groups. rsc.org Furthermore, copper-catalyzed C-H aminomethylation of free phenols has been reported, offering a site-selective approach. nih.gov These modern C-H functionalization techniques allow for the direct introduction of the aminomethyl group without the need for pre-functionalized substrates, representing a more atom-economical approach. nih.govnih.gov

Below is a table summarizing various aminomethylation strategies for phenols:

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Mannich Reaction | Amine, Formaldehyde, Acid/Base | Classic three-component reaction, forms a β-amino-carbonyl compound. wikipedia.orgbyjus.com | researchgate.netnih.govresearchgate.net |

| Iodine-Catalyzed C-H Aminomethylation | Iodine, Sodium Percarbonate | Transition-metal-free, occurs in aqueous media, tolerates sensitive functional groups. rsc.org | rsc.org |

| Copper-Catalyzed C-H Aminomethylation | Copper Catalyst, Oxidant | Site-selective, cross-dehydrogenative coupling. nih.gov | nih.gov |

Reductive Transformations of Nitro-Precursors

A common and effective strategy for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol precursor. This approach is particularly useful for introducing the amino group at a specific position on the aromatic ring. The synthesis of 4-amino-3-fluorophenol (B140874), an analog of the target compound, often starts with 3-fluoro-4-nitrophenol (B151681). chemicalbook.com The nitro group can be selectively reduced to an amino group using various reducing agents.

Catalytic hydrogenation is a widely employed method for this transformation. nih.gov Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are highly effective for the reduction of nitro groups without affecting other functional groups on the aromatic ring. chemicalbook.com For example, the reduction of 3-fluoro-4-nitrophenol using 10% palladium on carbon under a hydrogen atmosphere yields 4-amino-3-fluorophenol in high yield. chemicalbook.com Other reducing systems, such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, can also be utilized. nih.gov

The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. The table below highlights common methods for the reduction of nitrophenols:

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 3-Fluoro-4-nitrophenol | 10% Palladium on Carbon, H₂ | 4-Amino-3-fluorophenol | chemicalbook.com |

| 4-Nitrophenol | Green-fabricated metal nanoparticles (e.g., Au, Ag), NaBH₄ | 4-Aminophenol | nih.gov |

| 2-Halogen-4-fluoro-5-nitrophenol ester | Reduction, hydrolysis, dehalogenation | 3-Amino-4-fluorophenol | patsnap.com |

Reductive amination offers another pathway, where a carbonyl compound is converted to an amine. masterorganicchemistry.comnih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced. masterorganicchemistry.comresearchgate.net While not a direct reduction of a nitro group, it represents a reductive transformation to form an amine and can be applied to precursors containing a carbonyl group. beilstein-journals.org

Derivatization from Related Aminophenol Scaffolds

Introduction of Fluorine Substituents

The introduction of fluorine onto an existing aminophenol scaffold is a key strategy for the synthesis of fluorinated analogs. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the biological activity of a molecule.

One established method for regioselective fluorination is the Sandmeyer-type reaction, where an amino group is converted into a fluorine atom via a diazonium salt intermediate. This approach is particularly useful for introducing fluorine at a specific position on the aromatic ring. More advanced methods for the direct fluorination of phenols are also under development.

Electrophilic fluorinating reagents have become increasingly important in modern organic synthesis. nih.gov Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® allow for the direct introduction of fluorine onto electron-rich aromatic rings under relatively mild conditions. nih.govorganic-chemistry.org The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity, especially in multifunctional molecules like aminophenols. epa.gov

Functional Group Interconversions on the Aromatic Ring

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comub.eduimperial.ac.uk These reactions are essential for elaborating the structure of aminophenol scaffolds to access a variety of analogs.

For instance, a hydroxyl group on the phenol can be converted to other functionalities. Similarly, the amino group can be modified through reactions such as alkylation or acylation to introduce diverse substituents. nih.govresearchgate.net Diazotization of the amino group can lead to the formation of a diazonium salt, a versatile intermediate that can be converted into a wide range of functional groups, including halogens, hydroxyls, and cyano groups. researchgate.net

These interconversions provide the flexibility to modify the electronic and steric properties of the aminophenol ring, enabling the synthesis of a library of analogs for further investigation.

Reactivity Profiles and Chemical Transformations of 3 Aminomethyl 4 Fluorophenol

Reactivity of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site of reactivity, functioning as both a base and a nucleophile.

Amine-Based Derivatizations and Salt Formation

As a primary amine, the aminomethyl group is basic and readily reacts with acids to form stable ammonium salts. The compound is often supplied and stored as its hydrochloride salt to improve stability and handling. The free amine is a potent nucleophile and participates in a variety of common derivatization reactions. These include N-acylation with acyl chlorides or anhydrides to yield amides, and N-alkylation with alkyl halides to produce secondary or tertiary amines.

Table 1: Representative Derivatizations of the Aminomethyl Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Salt Formation | Hydrochloric Acid (HCl) | Ammonium Chloride |

| N-Acylation | Acetyl Chloride | N-Substituted Acetamide |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropylamine |

| Schiff Base Formation | Benzaldehyde | N-Benzylidene Imine |

Formation of Heterocyclic Ring Systems

The presence of the aminomethyl group, in conjunction with the adjacent phenolic hydroxyl, provides a scaffold for the synthesis of various heterocyclic compounds. openaccessjournals.comresearchgate.net The spatial relationship between these two groups allows for intramolecular cyclization reactions to form fused ring systems. For instance, reaction with phosgene or its equivalents can lead to the formation of benzoxazinone derivatives. Similarly, multi-component reactions, where the amine participates as a nucleophile, can be employed to construct more complex heterocyclic structures. rsc.org

Table 2: Examples of Heterocycle Synthesis

| Reagent(s) | Resulting Heterocycle |

|---|---|

| Phosgene (COCl₂) or equivalent | Benzoxazinone |

| Aldehyde/Ketone followed by cyclization | Dihydro-1,3-benzoxazine |

| β-Ketoester | Substituted Quinoline |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a strong nucleophile. It also influences the reactivity of the aromatic ring and can undergo oxidative transformations. libretexts.org

Derivatization via Esterification and Etherification

The hydroxyl group can be readily derivatized. Etherification, typically via the Williamson ether synthesis, involves deprotonation with a base to form the phenoxide, followed by reaction with an alkyl halide to yield an aryl ether. Esterification can be achieved by reacting the phenol (B47542) with carboxylic acids or, more commonly, with more reactive acyl chlorides or anhydrides in the presence of a base to form phenyl esters. organic-chemistry.orgnih.gov

Table 3: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Class |

|---|

Oxidative Transformations

Phenols are susceptible to oxidation. Under certain conditions, 3-(Aminomethyl)-4-fluorophenol can be oxidized to form a phenoxyl radical. nih.gov This radical intermediate can then participate in coupling reactions, leading to the formation of biphenyl derivatives or polymeric materials. The formation of such a radical can also serve as a transient activating group, significantly lowering the energy barrier for other reactions, such as nucleophilic aromatic substitution. osti.gov More aggressive oxidation can potentially lead to the formation of quinone-type structures, although this is often complex and can lead to degradation of the molecule. researchgate.net

Aromatic Ring Reactivity Patterns

The substitution pattern on the aromatic ring is governed by the electronic effects of the three substituents: the hydroxyl group, the aminomethyl group, and the fluorine atom.

In electrophilic aromatic substitution (EAS), the position of attack by an incoming electrophile is directed by the existing groups. libretexts.orgmasterorganicchemistry.com The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring by resonance. libretexts.orglibretexts.org The aminomethyl group is also an activating, ortho-, para-director. Conversely, the fluorine atom is a deactivator due to its inductive electron withdrawal, but it also acts as an ortho-, para-director because of resonance effects involving its lone pairs. libretexts.org

The directing effects of the hydroxyl (at C1) and aminomethyl (at C3) groups are synergistic, strongly favoring substitution at the positions ortho and para to them. The fluorine atom at C4 also directs ortho to itself. Therefore, electrophilic attack is overwhelmingly directed to the C2 and C6 positions, which are ortho to the powerful hydroxyl activator and para/ortho to the aminomethyl and fluorine groups, respectively.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -OH | 1 | +R >> -I | Activating | Ortho, Para (C2, C6, C4) |

| -CH₂NH₂ | 3 | +I, +R (weak) | Activating | Ortho, Para (C2, C4, C6) |

| -F | 4 | -I > +R | Deactivating | Ortho, Para (C3, C5) |

Note: The combined effect strongly favors substitution at C2 and C6.

Regarding nucleophilic aromatic substitution (SNAr), the reaction is less common as it typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. nih.gov In this molecule, the fluorine atom could potentially act as a leaving group. While the ring is not strongly "activated" in its ground state, SNAr could be induced under specific conditions. For example, conversion of the aminomethyl group into a strongly electron-withdrawing diazonium salt could activate the fluorine for displacement. epo.org Alternatively, strategies involving the generation of a phenoxyl radical from the hydroxyl group can render the ring sufficiently electron-poor to facilitate nucleophilic attack and displacement of the fluoride ion. osti.gov

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the hydroxyl (-OH) group, the aminomethyl (-CH2NH2) group, and the fluorine (-F) atom. These groups influence both the rate and the position of substitution on the benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The substituents already present on the ring determine its reactivity and the position of the incoming electrophile. wikipedia.org

Activating and Directing Effects : Both the hydroxyl (-OH) and the aminomethyl (-CH2NH2) groups are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. unizin.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. unizin.orgorganicchemistrytutor.com The hydroxyl group is a strong activator due to the ability of its oxygen atom to donate a lone pair of electrons into the ring by resonance (+M effect). libretexts.org The aminomethyl group is also an activating, ortho, para-director.

Deactivating Effects : The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the sigma bond (inductive effect, -I). libretexts.org However, like other halogens, it is an ortho, para-director because its lone pairs can be donated back to the ring via resonance (+M effect). wikipedia.orgunizin.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | Weakly withdrawing | Strongly donating | Strongly Activating | Ortho, Para |

| -CH2NH2 (Aminomethyl) | Weakly donating | N/A (insulated by -CH2-) | Activating | Ortho, Para |

| -F (Fluoro) | Strongly withdrawing | Weakly donating | Weakly Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This type of reaction is generally less common than EAS for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org

In this compound, the fluorine atom can potentially act as a leaving group. For an SNAr reaction to occur, the ring must be sufficiently electron-deficient to be attacked by a nucleophile. libretexts.org The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com While the hydroxyl and aminomethyl groups are electron-donating, under certain conditions, such as the formation of a phenoxyl radical, the reactivity of fluorophenols in SNAr reactions can be significantly enhanced. osti.gov

Influence of Fluorine on Aromatic Reactivity

The fluorine substituent has a unique and dualistic influence on the reactivity of the aromatic ring, stemming from the combination of its strong inductive effect and its resonance effect. researchgate.net

Inductive Effect (-I) : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the entire aromatic ring, making it less nucleophilic and thus less reactive toward electrophiles. libretexts.org This is why halobenzenes, in general, are less reactive than benzene in EAS reactions. unizin.org

Resonance Effect (+M) : Despite its electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system. wikipedia.org This donation of electron density, known as the resonance effect, increases the electron density at the ortho and para positions. While this +M effect is weaker for fluorine compared to other halogens due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals, it is sufficient to direct incoming electrophiles to the ortho and para positions. wikipedia.org

In the context of nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack. youtube.com Counterintuitively, fluoride is often the best leaving group among the halogens in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine. libretexts.orgyoutube.com

| Property | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

|---|---|---|

| High Electronegativity (Inductive Effect) | Deactivates the aromatic ring by withdrawing electron density. | Activates the ipso-carbon for nucleophilic attack. |

| Lone Pair Donation (Resonance Effect) | Directs incoming electrophiles to ortho and para positions. | Can help stabilize intermediates to a lesser extent. |

| Leaving Group Ability in SNAr | N/A | Good leaving group, often better than Cl, Br, I, because it accelerates the rate-determining nucleophilic attack step. |

Metal Complexation and Coordination Chemistry

This compound is a multifunctional ligand capable of forming coordination complexes with a variety of metal ions. researchgate.net Its ability to act as a ligand stems from the presence of electron-donating atoms—specifically the nitrogen of the amino group and the oxygen of the hydroxyl group—which can form coordinate bonds with a central metal atom.

The arrangement of the aminomethyl and hydroxyl groups on the aromatic ring makes this compound a potential bidentate chelating ligand. Chelation occurs when a single ligand binds to a central metal ion through two or more donor atoms, forming a stable ring structure. In this case, the nitrogen and oxygen atoms are positioned to form a favorable six-membered chelate ring with a metal ion. This chelation effect typically results in metal complexes with enhanced thermodynamic and kinetic stability compared to complexes with monodentate ligands.

The coordination chemistry of similar aminophenol-based ligands has been extensively studied. derpharmachemica.com For example, 4-aminophenol has been shown to form complexes with copper(II) and cobalt(II), resulting in square planar and octahedral geometries, respectively. researchgate.net In these complexes, the aminophenol ligand coordinates to the metal center, demonstrating its capacity as an effective ligand. researchgate.netresearchgate.net

The coordination of this compound to a metal ion can lead to various coordination geometries depending on the metal ion's size, charge, and electronic configuration, as well as the reaction stoichiometry. uni-siegen.de Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral. uni-siegen.descirp.org The fluorine substituent, while generally not directly involved in coordination, can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. nih.gov The electron-withdrawing nature of fluorine can affect the acidity of the phenolic proton and the basicity of the amino group, thereby modulating the ligand's binding affinity for different metal ions.

| Potential Donor Atoms | Ligand Type | Potential Coordination Modes | Possible Complex Geometries |

|---|---|---|---|

| Amino Nitrogen (-NH2), Phenolic Oxygen (-OH) | Bidentate (Chelating) | N,O-coordination | Octahedral, Square Planar, Tetrahedral |

Advanced Spectroscopic and Analytical Characterization of 3 Aminomethyl 4 Fluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(Aminomethyl)-4-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

¹H NMR: The proton NMR spectrum offers insights into the number and types of hydrogen atoms. The aromatic region is expected to show complex splitting patterns due to the protons on the substituted benzene (B151609) ring. The aminomethyl (-CH₂NH₂) protons would typically appear as a singlet, while the phenolic (-OH) and amine (-NH₂) protons are often broad and their chemical shifts can be dependent on solvent and concentration. ucl.ac.uk The benzylic protons adjacent to the aromatic ring typically resonate in the 2.2–3 ppm range. orgchemboulder.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include those for the carbon atoms of the aromatic ring, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The chemical shift of the aminomethyl carbon provides further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful and sensitive technique. azom.com Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly responsive to NMR measurements. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom, with its chemical shift being highly sensitive to the electronic environment of the aromatic ring. biophysics.org The wide chemical shift range of ¹⁹F NMR (around 800 ppm) minimizes the probability of peak overlapping. azom.comwikipedia.org Coupling between the fluorine atom and nearby protons (H-F coupling) can provide additional structural information. wikipedia.org

Table 4.1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | 6.5 - 7.5 | Multiplet | Aromatic Protons (Ar-H) |

| 4.0 - 12.0 | Broad Singlet | Phenolic Proton (Ar-OH) orgchemboulder.com | |

| ~3.8 | Singlet | Methylene Protons (-CH₂-) | |

| 1.0 - 5.0 | Broad Singlet | Amine Protons (-NH₂) orgchemboulder.com | |

| ¹³C NMR | 150 - 160 (d, ¹JCF ≈ 240 Hz) | Doublet | C4 (Carbon bonded to F) |

| 115 - 145 | Multiple Signals | Other Aromatic Carbons | |

| ~40 | Singlet | Methylene Carbon (-CH₂-) | |

| ¹⁹F NMR | -110 to -140 | Multiplet | Aromatic Fluorine (Ar-F) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): For a polar, non-volatile compound like this compound, LC-MS is the method of choice. creative-proteomics.comresearchgate.net The compound can be separated from impurities using liquid chromatography and then ionized, typically using electrospray ionization (ESI), before mass analysis. researchgate.netchromatographyonline.com This technique provides the molecular ion peak, confirming the molecular weight.

GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis by GC-MS may be challenging due to the low volatility and high polarity of the phenolic and amine groups. Derivatization to a more volatile form, such as by silylation, might be necessary for successful analysis.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. nih.govacs.org This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula (C₇H₈FNO). nih.govresearchgate.net

The fragmentation pattern in the mass spectrum offers structural clues. For benzylamines and phenols, common fragmentation pathways include the loss of the aminomethyl group or cleavage of the aromatic ring. nih.govresearchgate.net The molecular ion peak for an amine will characteristically have an odd number mass. libretexts.org The base peak in the mass spectrum of phenol (B47542) is often the molecular ion itself. docbrown.info

Table 4.2: Expected Mass Spectrometry Data for this compound (C₇H₈FNO)

| Ion / Fragment | Formula | Exact Mass (Da) | Analysis Method | Significance |

| Molecular Ion [M+H]⁺ | [C₇H₉FNO]⁺ | 142.0668 | HRMS (ESI+) | Confirms molecular formula |

| Fragment | [C₇H₇FO]⁺ | 126.0481 | MS/MS | Loss of NH₃ |

| Fragment | [C₆H₆FO]⁺ | 113.0403 | MS/MS | Loss of CH₂NH₂ |

| Fragment | [C₅H₆]⁺ | 66.0469 | MS/MS | Ring fragmentation, common for phenols docbrown.info |

Vibrational and Electronic Spectroscopy (e.g., IR, UV-Vis)

IR (Infrared) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For this compound, characteristic absorption bands would be observed for the O-H stretch of the phenol, the N-H stretches of the primary amine, the C-F stretch, and aromatic C-H and C=C stretches. chegg.com Aromatic amines exhibit a strong C-N stretching vibration in the 1335-1250 cm⁻¹ region. orgchemboulder.com

UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region. bioone.orgnih.gov The primary band (¹La) and a secondary band (¹Lb) arise from π→π* transitions within the aromatic ring. bioone.org The position and intensity of these bands are influenced by the substituents on the ring. For phenol in water, the absorption maximum is typically around 270 nm. bgu.ac.il

Table 4.3: Characteristic Vibrational and Electronic Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Functional Group |

| IR | 3500 - 3200 (broad) | O-H Stretch (H-bonded) | Phenol orgchemboulder.com |

| 3400 - 3250 (two bands) | N-H Stretch | Primary Amine orgchemboulder.com | |

| 3100 - 3000 | C-H Stretch | Aromatic vscht.cz | |

| 1650 - 1580 | N-H Bend | Primary Amine orgchemboulder.com | |

| 1600 - 1400 | C=C Stretch | Aromatic Ring vscht.cz | |

| ~1250 | C-F Stretch | Fluoroaromatic | |

| 1335 - 1250 | C-N Stretch | Aromatic Amine orgchemboulder.com | |

| UV-Vis | ~210 - 220 nm | Primary Band (π→π) | Phenyl Chromophore |

| ~270 - 285 nm | Secondary Band (π→π) | Phenyl Chromophore researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

HPLC (High-Performance Liquid Chromatography): HPLC is a primary tool for determining the purity of this compound. Given its polar nature, reversed-phase HPLC using a C18 column is a suitable method. nih.gov A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. sielc.comptfarm.pl Detection is typically performed using a UV detector set to a wavelength where the compound absorbs strongly, such as 275 nm. sielc.com

GC (Gas Chromatography): As mentioned, direct GC analysis is difficult for this compound. However, it can be used to check for volatile impurities in the sample.

TLC (Thin-Layer Chromatography): TLC is a rapid, simple, and inexpensive technique used to monitor reaction progress and for preliminary purity checks. libretexts.orgchemistryhall.com A polar stationary phase like silica (B1680970) gel is used, with a mobile phase of intermediate polarity. operachem.comumass.edu The compound's polarity, due to the hydroxyl and amino groups, means it will have a relatively low retention factor (Rf) in less polar solvent systems. chemistryhall.comumass.edu

Table 4.4: Summary of Chromatographic Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile with buffer (e.g., H₂SO₄) sielc.com | Purity assessment, quantification |

| GC | Polar (e.g., WAX) | Inert gas (He, N₂) | Analysis of volatile impurities (may require derivatization) |

| TLC | Normal Phase (Silica Gel) | Hexane/Ethyl Acetate mixture chemistryhall.com | Reaction monitoring, qualitative purity check |

Advanced Characterization Methods for Solid State and Solution Behavior (e.g., X-ray Crystallography)

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry. It also reveals information about intermolecular interactions, such as hydrogen bonding involving the phenolic -OH and aminomethyl -NH₂ groups, which dictate the crystal packing. While obtaining a suitable crystal can be a challenge, the resulting data is considered the gold standard for structural proof.

Computational and Theoretical Investigations into 3 Aminomethyl 4 Fluorophenol

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the electronic structure of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution, which in turn governs the molecule's chemical properties and reactivity. For 3-(Aminomethyl)-4-fluorophenol, these calculations can elucidate the effects of the fluorine, hydroxyl, and aminomethyl substituents on the aromatic ring's electron density.

DFT methods, such as those employing the B3LYP functional, are often used to balance computational cost and accuracy for organic molecules. Ab initio methods, like Hartree-Fock (HF), serve as a fundamental starting point, though more advanced methods that include electron correlation are often necessary for higher accuracy. Calculations can map out molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability; region of likely oxidation. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability; region of likely reduction. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Quantifies the molecule's overall polarity, influencing solubility and intermolecular interactions. |

The presence of the flexible aminomethyl side chain in this compound means the molecule can exist in various spatial arrangements or conformations. Energetic analyses using DFT or ab initio methods can map the potential energy surface of the molecule by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the aminomethyl group).

This process identifies stable conformers (local minima on the energy landscape) and transition states connecting them. The results provide insight into the molecule's preferred shapes and the energy barriers for converting between them. The relative energies of these conformers can be used to calculate their expected population distribution at a given temperature according to the Boltzmann distribution. This conformational landscape is critical, as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | ~65% |

| B | 60° (gauche) | 0.85 | ~18% |

| C | -60° (gauche) | 0.85 | ~17% |

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. By calculating the response of the molecule's electronic structure to external magnetic or electric fields, it is possible to simulate spectra like Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: DFT calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F with considerable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Predicted shifts are often compared against a standard (like tetramethylsilane) and can be linearly scaled to improve agreement with experimental data. Such predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure. The high sensitivity of the ¹⁹F nucleus to its electronic environment makes its chemical shift a valuable probe, and accurate computational prediction is a key tool.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and corresponding intensities of a molecule's normal modes. These calculated frequencies correspond to the absorption peaks in an IR spectrum. While harmonic frequency calculations often overestimate the vibrational frequencies, applying a scaling factor can yield spectra that are in excellent agreement with experimental results, aiding in the assignment of functional group vibrations.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm⁻¹) | ~3400-3300 | O-H and N-H stretching |

| Frequency (cm⁻¹) | ~1510 | C=C aromatic stretching | |

| Frequency (cm⁻¹) | ~1250 | C-F stretching | |

| NMR | ¹⁹F Chemical Shift (ppm) | -120 to -130 | Aromatic C-F |

| ¹³C Chemical Shift (ppm) | ~155 (C-F), ~150 (C-OH) | Substituted aromatic carbons | |

| ¹H Chemical Shift (ppm) | ~4.0 | -CH₂- (aminomethyl) |

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While DFT and ab initio methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's movements, conformational changes, and interactions with its environment (e.g., solvent molecules) on a timescale of nanoseconds to microseconds.

For this compound, an MD simulation could reveal how the molecule tumbles and rotates in water, the flexibility of its aminomethyl side chain, and how it forms and breaks hydrogen bonds with surrounding water molecules. This provides a dynamic understanding of the conformational landscape, showing not just which conformers are stable, but also how readily the molecule transitions between them. Such information is vital for understanding how the molecule might behave in a biological system.

Analysis of Intermolecular Interactions

The way a molecule interacts with itself and with other molecules determines its physical properties (like boiling point and solubility) and its biological function (like binding to a protein). Computational methods are essential for analyzing these intricate intermolecular forces.

The specific functional groups on this compound allow for a variety of important non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are classic hydrogen bond donors and acceptors. The fluorine atom can also act as a weak hydrogen bond acceptor. Computational analyses can quantify the strength and geometry of these bonds, both intramolecularly (within the same molecule) and intermolecularly (between different molecules).

Halogen Bonding: Although fluorine is the least polarizable halogen and forms the weakest halogen bonds, the C-F bond can still participate in these interactions, where the electropositive region on the halogen's outer tip interacts with a nucleophile.

Stacking Interactions: The aromatic phenol (B47542) ring can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for the structure of DNA and for the binding of many drugs to their protein targets. Computational studies can determine the preferred geometry (e.g., parallel-displaced vs. T-shaped) and the energetic contribution of these stacking forces.

| Interaction Type | Participating Groups | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | -OH, -NH₂, F | -2 to -8 |

| π-π Stacking | Aromatic Ring | -1 to -5 |

| Halogen Bonding | C-F | -0.5 to -1.5 |

In the context of drug design, understanding how a small molecule (a ligand) binds to a biological target (like an enzyme or receptor) is paramount. Ligand-target recognition modeling, primarily through molecular docking, is a computational technique used to predict the preferred binding pose and affinity of a ligand within the active site of a protein.

A typical docking study involves placing the 3D structure of this compound into the binding pocket of a target protein. A scoring function then evaluates thousands of possible orientations and conformations to identify those with the most favorable intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.), predicting the most stable binding mode. The results are quantified with a docking score, which estimates the binding free energy. These studies can rapidly screen large libraries of compounds and provide hypotheses about which molecules might be effective drugs and how they achieve their effect at a molecular level.

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Key Predicted Interactions | Hydrogen bond from phenolic -OH to Asp184 backbone |

| Hydrogen bond from -NH₂ group to Glu121 side chain | |

| π-π stacking of phenol ring with Phe105 |

Research Applications and Potential in Chemical Biology and Materials Science

Role as a Precursor for Advanced Fluorescent Probes and Dyes

The unique combination of an electron-donating phenol (B47542) and a reactive aminomethyl group, modified by the electronic effects of a fluorine atom, makes 3-(Aminomethyl)-4-fluorophenol an intriguing precursor for the synthesis of advanced fluorescent probes and dyes. nih.gov These dyes are instrumental in biological imaging and sensing applications. googleapis.com

Development of pH-Sensitive Indicators

The phenolic hydroxyl group and the aminomethyl group in this compound can both participate in acid-base equilibria, making the molecule inherently sensitive to pH changes. This characteristic is fundamental to the design of pH-sensitive fluorescent indicators. google.com Fluorinated o-aminophenol derivatives, for instance, have been successfully modified to create a series of pH-sensitive probes for measuring intracellular pH. scirp.org The fluorine atom in such compounds can fine-tune the pKa of the ionizable groups, shifting the pH range of sensitivity to align with physiological conditions. scirp.org While direct synthesis of pH indicators from this compound is not extensively documented, its structural analogy to other fluorinated aminophenols suggests its potential in this area.

Synthesis of BODIPY and Fluorescein (B123965) Derivatives

BODIPY Dyes: BODIPY (boron-dipyrromethene) dyes are celebrated for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.gov The synthesis of BODIPY dyes often involves the condensation of pyrrole (B145914) derivatives with an aldehyde or an acid chloride, followed by complexation with a boron source. nih.gov The aminomethyl group of this compound could be modified to introduce a pyrrole moiety, or the entire molecule could be incorporated as a substituent on a pre-formed BODIPY core. The presence of fluorine on the BODIPY scaffold is known to enhance photostability and can shift the emission wavelengths. encyclopedia.pubmdpi.com Although direct synthesis using this compound is not prominent in the literature, the functional handles it possesses make it a plausible candidate for creating novel fluorinated BODIPY derivatives.

Fluorescein Derivatives: Fluorescein and its derivatives are another cornerstone class of fluorescent dyes, widely used in biological research. nsf.govwpmucdn.com The synthesis of fluorescein typically involves the condensation of a resorcinol (B1680541) derivative with phthalic anhydride. wpmucdn.com Aminomethyl-fluorescein derivatives are particularly useful as they provide a reactive handle for conjugation to biomolecules. nih.govresearchgate.net The synthesis of 5- and 6-(aminomethyl)fluorescein (B154987) has been reported, highlighting the importance of the aminomethyl group for further functionalization. nih.gov The phenolic part of this compound resembles resorcinol, suggesting its potential to be incorporated into a fluorescein-like structure, which would result in a novel fluorinated and amine-functionalized xanthene dye.

Scaffold for Heterocyclic Systems with Research Interest

The reactive aminomethyl and hydroxyl groups on the aromatic ring of this compound make it a suitable starting material for the synthesis of various heterocyclic systems. For instance, o-aminomethyl derivatives of phenols are known precursors for the synthesis of benzoxazines and other related heterocyclic structures. tandfonline.com Furthermore, the oxidative cyclization of 2-(aminomethyl)biphenyls to form fluorenones demonstrates a pathway where an aminomethyl group on an aromatic system can be utilized to construct fused ring systems. beilstein-journals.org While specific examples employing this compound are scarce, its inherent functionality suggests potential for its use in constructing novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Investigation in Protein-Ligand Systems and Molecular Glue Concepts

The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and membrane permeability. nih.gov The fluorine atom in this compound can participate in favorable protein-ligand interactions, including fluorine bonding and hydrophobic interactions. nih.govnih.gov The study of fluorinated amino acids has provided insights into how fluorine can influence protein structure and protein-protein interactions. rsc.org

The concept of "molecular glues" involves small molecules that induce and stabilize interactions between two proteins that would not normally associate. researchgate.nettechnologynetworks.com These have emerged as a promising therapeutic strategy, particularly in targeted protein degradation. nih.govnih.gov The design of molecular glues often relies on serendipitous discovery, but rational design approaches are being developed. researchgate.net A molecule like this compound, with its potential for diverse interactions through its functional groups, could serve as a fragment or starting point for the development of novel molecular glues. The aminomethyl and phenol groups can form hydrogen bonds, while the fluorinated phenyl ring can engage in hydrophobic and fluorine-specific interactions, potentially facilitating the formation of a stable ternary protein-protein-ligand complex.

Exploration in Complexation with Metal Centers and Derivative Studies

The aminomethyl and hydroxyl groups of this compound are capable of coordinating with metal ions, making it a potential ligand for the synthesis of metal complexes. The coordination of metal ions to aminomethyl-functionalized macrocycles has been studied, demonstrating the ability of the aminomethyl nitrogen to participate in the coordination sphere of metals like copper, chromium, and nickel. scirp.org Similarly, metal complexes with N-naphthalenyl aminomethyl phenol have been synthesized and investigated for their applications in organic light-emitting diodes (OLEDs). researchgate.net These examples suggest that this compound could be used to create novel fluorinated metal complexes with interesting photophysical or catalytic properties.

Applications in Specialized Chemical Formulations (e.g., Hair Dyeing)

Aminophenol derivatives are widely used as couplers in oxidative hair dye formulations. justia.comepo.orgjustia.com In these products, primary intermediates (such as p-phenylenediamine (B122844) or p-aminophenol) are oxidized in the presence of a coupler to form a stable color molecule within the hair shaft. While many patents describe hair dye compositions containing various aminophenol derivatives, the specific inclusion of this compound is not explicitly detailed in readily available literature. However, a Chinese patent notes that 4-amino-3-fluorophenol (B140874) is an intermediate for hair dyes, among other applications, highlighting the relevance of fluorinated aminophenols in this industry. google.com The presence of the fluorine atom could potentially influence the color, stability, and binding properties of the resulting dye molecule.

Below is an interactive table summarizing the potential applications of this compound based on the discussed research areas.

| Research Area | Potential Role of this compound | Key Structural Features Utilized |

| Fluorescent Probes | Precursor for pH-sensitive indicators, BODIPY, and fluorescein dyes. | Phenolic -OH, -CH2NH2, Fluorine |

| Heterocyclic Synthesis | Building block for benzoxazines and other fused ring systems. | Phenolic -OH, -CH2NH2 |

| Protein-Ligand Studies | Fragment for developing ligands and molecular glues. | Fluorine, Phenolic -OH, -CH2NH2 |

| Metal Complexation | Ligand for creating novel metal complexes. | Phenolic -OH, -CH2NH2 |

| Hair Dyeing | Coupler in oxidative hair dye formulations. | Phenolic -OH, Amino group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-fluorophenol, and how do reaction conditions influence yield?

- Methodological Answer : A nucleophilic aromatic substitution approach using 4-fluoroaniline derivatives is common. For example, alkylation of 4-fluorophenol with 3-chloropropanol in the presence of K₂CO₃ and KI in n-PrOH (reflux) yields intermediates like 3-(4-fluorophenoxy)propan-1-ol, which can undergo further functionalization . Optimizing reaction time (typically 6-12 hours) and stoichiometric ratios (1:1.2 molar ratio of phenol to alkylating agent) improves yields (up to 75-85%). Purity (>97%) is achievable via column chromatography using ethyl acetate/hexane gradients .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) and X-ray crystallography. For fluorinated analogs, ¹⁹F NMR chemical shifts at ~-110 to -120 ppm (relative to CFCl₃) confirm para-fluorine substitution. X-ray studies of related compounds (e.g., 3-Amino-1-(4-fluorophenyl) derivatives) reveal bond angles and torsional strain in the aminomethyl group, critical for validating stereochemistry . Mass spectrometry (ESI-MS) with m/z ~127.12 g/mol provides molecular weight confirmation .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a fluorinated building block for bioactive molecules. For example, its analogs are used in synthesizing heterocycles (e.g., benzimidazoles, triazoles) via condensation with isocyanides or azides. These derivatives show potential in targeting enzymes like galactokinase (IC₅₀ values < 1 µM in optimized structures) .

Advanced Research Questions

Q. How can computational modeling (in silico) predict the neurotropic activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to neurotransmitter receptors (e.g., dopamine D₂ or serotonin 5-HT₃). Compare results with in vivo behavioral assays (e.g., forced swim test for antidepressants). A study on 3-(N-R,R'-aminomethyl)quinolin-4-ones found 70-80% concordance between in silico predictions (Ki < 100 nM) and in vivo efficacy, highlighting the role of fluorine in enhancing blood-brain barrier penetration .

Q. How do conflicting data on reaction yields arise in fluorophenol alkylation, and how can they be resolved?

- Methodological Answer : Contradictions often stem from solvent polarity (e.g., DMF vs. n-PrOH) or competing side reactions (e.g., over-alkylation). For example, K₂CO₃ in polar aprotic solvents may deprotonate the phenolic -OH prematurely, reducing regioselectivity. Kinetic studies (monitored via TLC/HPLC) and DFT calculations (Gaussian 09) can identify transition states favoring the desired pathway. Adjusting to milder bases (e.g., Cs₂CO₃) improves selectivity .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stabilize via buffered solutions (pH 6.5-7.5) to prevent hydrolysis of the aminomethyl group. Lyophilization with cryoprotectants (e.g., trehalose) maintains integrity for >6 months at -80°C. For in vitro assays, use low-concentration DMSO stocks (<0.1% v/v) to avoid solvent-induced aggregation. Stability studies (HPLC-UV at 254 nm) confirm >95% purity under these conditions .

Q. How does fluorine substitution impact the electronic properties and reactivity of this compound?

- Methodological Answer : Fluorine's electronegativity increases the acidity of the phenolic -OH (pKa ~8.5 vs. ~10 for non-fluorinated analogs), enhancing nucleophilicity in SNAr reactions. Hammett σₚ values (σₚ = +0.06) indicate moderate electron withdrawal, which directs electrophilic substitution to the ortho position. Computational studies (NBO analysis) reveal increased charge density on the aminomethyl group, facilitating hydrogen bonding in protein-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。